![molecular formula C7H3BrCl3FO B1444142 1-Bromo-3-fluoro-2-(trichloromethoxy)benzene CAS No. 1417566-59-6](/img/structure/B1444142.png)
1-Bromo-3-fluoro-2-(trichloromethoxy)benzene
Overview
Description
“1-Bromo-3-fluoro-2-(trichloromethoxy)benzene” is a chemical compound with the molecular formula C7H3BrCl3FO. It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-fluoro-2-(trichloromethoxy)benzene” consists of a benzene ring substituted with bromo, fluoro, and trichloromethoxy groups . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“1-Bromo-3-fluoro-2-(trichloromethoxy)benzene” is a liquid at room temperature. It has a molecular weight of 255.03 . More specific physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally.Scientific Research Applications
Halogenation Reactions
1-Bromo-3-fluoro-2-(trichloromethoxy)benzene plays a role in regio- and stereospecific halogenation reactions. Studies like Boguslavskaya et al. (1978) have explored the halogenation of various alkenes in liquid hydrogen fluoride, showcasing the compound's utility in producing halogenated organic compounds (Boguslavskaya et al., 1978).
Spectroscopy Studies
The compound has been a subject in the study of vibrational and electronic absorption spectra of trisubstituted benzenes. Research by Aralakkanavar et al. (1991) provides insights into the spectroscopic properties of various trisubstituted benzenes, including derivatives of 1-Bromo-3-fluoro-2-(trichloromethoxy)benzene (Aralakkanavar et al., 1991).
Organometallic Synthesis
The compound serves as a versatile starting material in organometallic synthesis. Porwisiak and Schlosser (1996) have demonstrated its use in preparing various organometallic intermediates, which are crucial in synthetic chemistry (Porwisiak & Schlosser, 1996).
Synthesis of Fluorine-Containing Compounds
It is used in the synthesis of fluorine-containing phenylacetylenes, as shown by Kodaira and Okuhara (1988). Their work highlights the synthesis of various phenylacetylenes from bromobenzenes and benzenes, demonstrating the compound's role in creating fluorine-containing organic compounds (Kodaira & Okuhara, 1988).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-fluoro-2-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3FO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGFCUIOBYUJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(Cl)(Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243237 | |
Record name | Benzene, 1-bromo-3-fluoro-2-(trichloromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601243237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-fluoro-2-(trichloromethoxy)benzene | |
CAS RN |
1417566-59-6 | |
Record name | Benzene, 1-bromo-3-fluoro-2-(trichloromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417566-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-fluoro-2-(trichloromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601243237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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